An In-Depth Technical Guide to 3-Methylpyrazin-2-amine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Methylpyrazin-2-amine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Methylpyrazin-2-amine hydrochloride, a key building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and significant applications in the field of drug discovery and development.
Chemical Identity and Properties
3-Methylpyrazin-2-amine hydrochloride is the hydrochloride salt of 3-Methylpyrazin-2-amine. The presence of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in various chemical reactions and biological assays.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 2174007-82-8[1][2][3] |
| Molecular Formula | C5H8ClN3[1] |
| Synonyms | 3-Methyl-2-pyrazinamine hydrochloride |
| Parent Compound CAS | 19838-08-5 (for 3-Methylpyrazin-2-amine)[2][4][5] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 145.59 g/mol | [1] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 165-167 °C (for the free base) | [6] |
| Boiling Point | 242.6°C at 760 mmHg (for the free base) | [5] |
| Solubility | Soluble in water | |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [6] |
Synthesis and Mechanistic Insights
The synthesis of 3-Methylpyrazin-2-amine hydrochloride typically involves the formation of the parent amine, 3-Methylpyrazin-2-amine, followed by treatment with hydrochloric acid. One common synthetic route to the parent amine starts from 5-methyl-2-pyrazinecarboxylic acid. This process involves an azidation step, followed by a Curtius rearrangement and subsequent deprotection.
A patented industrial preparation method highlights the conversion of 5-methyl-2-pyrazinecarboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate is then trapped with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine. The final step involves the removal of the Boc protecting group with a strong acid, such as hydrogen chloride, which also forms the desired hydrochloride salt.[7]
Caption: Synthesis of 3-Methylpyrazin-2-amine hydrochloride.
Applications in Research and Drug Development
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. 3-Methylpyrazin-2-amine serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its derivatives have been investigated for various therapeutic applications.
-
Antimicrobial Agents: The aminopyrazine core is a key component in the development of novel antimicrobial compounds. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8]
-
Kinase Inhibitors: The pyrazole and pyrazine moieties are frequently found in kinase inhibitors, which are crucial in oncology research. These structures can interact with the ATP-binding site of kinases, thereby modulating their activity.[9]
-
Antidepressant Agents: The structural motif of aminopyrazine has been incorporated into novel compounds with potential antidepressant properties, targeting dopamine autoreceptors.[10]
-
Antiviral and Anti-tuberculosis Agents: Pyrazinamide, a structurally related compound, is a first-line anti-tuberculosis drug. This has spurred research into other pyrazine derivatives for their potential as anti-tuberculosis and antiviral agents.[11]
Caption: Role in a Drug Discovery Workflow.
Experimental Protocol: A Case Study in Amide Coupling
This protocol outlines a general procedure for the synthesis of an N-substituted 3-methylpyrazin-2-carboxamide, a common reaction utilizing 3-Methylpyrazin-2-amine as a starting material. This type of amide coupling is fundamental in the construction of diverse chemical libraries for drug screening.
Objective: To synthesize an N-aryl-3-methylpyrazin-2-carboxamide via amide coupling.
Materials:
-
3-Methylpyrazin-2-amine
-
A substituted benzoic acid
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Hydrochloric acid (for salt formation, if desired)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To this activated mixture, add 3-Methylpyrazin-2-amine (1.0 eq) followed by the dropwise addition of the organic base (2.0-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-3-methylpyrazin-2-carboxamide.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Safety and Handling
3-Methylpyrazin-2-amine is harmful if swallowed.[4][5] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[12][13]
Conclusion
3-Methylpyrazin-2-amine hydrochloride is a valuable and versatile building block in the synthesis of a wide range of biologically active molecules. Its stable, easy-to-handle nature makes it an attractive starting material for the development of novel therapeutics in areas such as infectious diseases and oncology. A thorough understanding of its properties and reactivity is essential for its effective application in modern drug discovery and development.
References
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Moshang Chemical. (n.d.). 3-Methylpyrazin-2-amine hydrochloride - CAS No. 2174007-82-8. Retrieved from [Link]
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Advanced Biotech. (2025). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 3-methylpyrazin-2-amine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.
- Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253.
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ResearchGate. (2025). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
- Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 23-31.
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International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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